molecular formula C18H18N2O5 B4553441 PROPYL 4-(4-METHYL-3-NITROBENZAMIDO)BENZOATE

PROPYL 4-(4-METHYL-3-NITROBENZAMIDO)BENZOATE

Cat. No.: B4553441
M. Wt: 342.3 g/mol
InChI Key: HWXYTTGGRNGDLX-UHFFFAOYSA-N
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Description

PROPYL 4-(4-METHYL-3-NITROBENZAMIDO)BENZOATE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a propyl ester group, a nitrobenzamide moiety, and a benzoate core

Scientific Research Applications

PROPYL 4-(4-METHYL-3-NITROBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(4-METHYL-3-NITROBENZAMIDO)BENZOATE typically involves a multi-step process. One common method includes the esterification of 4-(4-methyl-3-nitrobenzamido)benzoic acid with propanol in the presence of an acidic catalyst. The reaction conditions often require refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(4-METHYL-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Reagents like bromine or nitric acid in the presence of a catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of the corresponding carboxylic acid from the ester group.

    Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.

Mechanism of Action

The mechanism by which PROPYL 4-(4-METHYL-3-NITROBENZAMIDO)BENZOATE exerts its effects is primarily through its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 4-(4-METHOXY-3-NITROBENZOYL)AMINO)BENZOATE
  • METHYL 4-(3-NITROBENZOYL)AMINO)BENZOATE
  • ETHYL 4-(3-METHYL-4-NITROBENZOYL)AMINO)BENZOATE

Uniqueness

PROPYL 4-(4-METHYL-3-NITROBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-3-10-25-18(22)13-6-8-15(9-7-13)19-17(21)14-5-4-12(2)16(11-14)20(23)24/h4-9,11H,3,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXYTTGGRNGDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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